1-Benzhydryl-3-(3-fluorophenoxy)azetidine
Übersicht
Beschreibung
1-Benzhydryl-3-(3-fluorophenoxy)azetidine is a synthetic organic compound with the molecular formula C22H20FNO and a molecular weight of 333.40 g/mol This compound is characterized by the presence of a benzhydryl group, a fluorophenoxy group, and an azetidine ring
Vorbereitungsmethoden
The synthesis of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine involves several steps, typically starting with the preparation of the azetidine ring followed by the introduction of the benzhydryl and fluorophenoxy groups. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzhydryl Group: This step involves the reaction of the azetidine intermediate with benzhydryl chloride in the presence of a base.
Attachment of the Fluorophenoxy Group: The final step involves the reaction of the intermediate with 3-fluorophenol under suitable conditions to yield the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Benzhydryl-3-(3-fluorophenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-(3-fluorophenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-3-(3-fluorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-3-(3-fluorophenoxy)azetidine can be compared with other similar compounds, such as:
1-Benzhydryl-3-(2-fluorophenoxy)azetidine: This compound has a similar structure but with the fluorine atom at a different position on the phenoxy ring.
1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: This compound has a methoxy group instead of a fluorine atom on the phenoxy ring.
1-((4-Fluorophenyl)sulfonyl)azetidine: This compound has a sulfonyl group attached to the azetidine ring instead of the benzhydryl group.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(3-fluorophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELLAOXDCZWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.